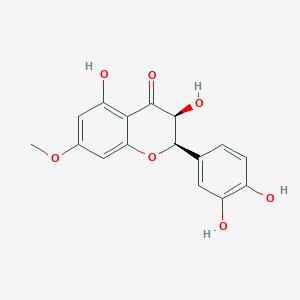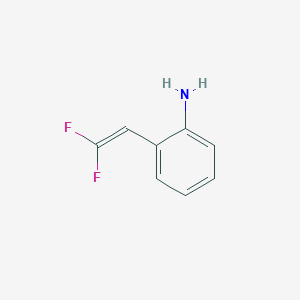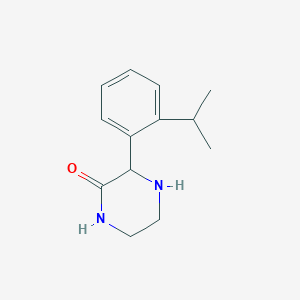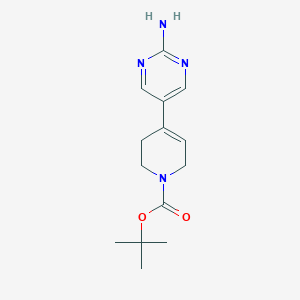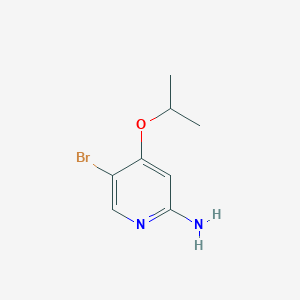
5-Bromo-4-isopropoxypyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-isopropoxypyridin-2-amine is an organic compound with the molecular formula C8H11BrN2O and a molecular weight of 231.08 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and isopropoxy groups on the pyridine ring makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-Bromo-4-isopropoxypyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed reactions between 5-bromo-2-methylpyridin-3-amine and arylboronic acids to produce novel pyridine derivatives . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Chemical Reactions Analysis
5-Bromo-4-isopropoxypyridin-2-amine undergoes various chemical reactions, including substitution, oxidation, and reduction. The bromine atom on the pyridine ring makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA). The major products formed from these reactions depend on the nucleophile used and the reaction conditions.
Scientific Research Applications
5-Bromo-4-isopropoxypyridin-2-amine has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antiproliferative and cytotoxic effects against cancer cell lines . In medicine, it is investigated for its potential therapeutic applications. Additionally, this compound is used in the pharmaceutical industry for the development of new drugs and in the agrochemical industry for the synthesis of novel pesticides.
Mechanism of Action
The mechanism of action of 5-Bromo-4-isopropoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the bromine and isopropoxy groups on the pyridine ring can influence its binding affinity to various enzymes and receptors. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key proteins involved in cell signaling and regulation.
Comparison with Similar Compounds
5-Bromo-4-isopropoxypyridin-2-amine can be compared with other similar compounds, such as 2-Amino-5-bromopyridine and 5-Bromo-2-methylpyridin-3-amine . These compounds share structural similarities but differ in the position and type of substituents on the pyridine ring. The unique combination of bromine and isopropoxy groups in this compound distinguishes it from these similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-bromo-4-propan-2-yloxypyridin-2-amine |
InChI |
InChI=1S/C8H11BrN2O/c1-5(2)12-7-3-8(10)11-4-6(7)9/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
IBQSBJWGTNPLQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


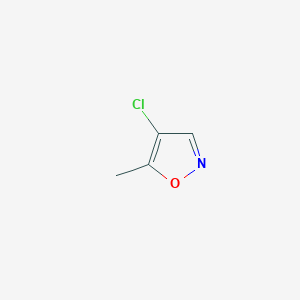
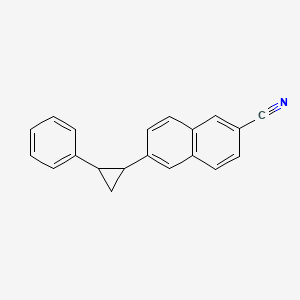
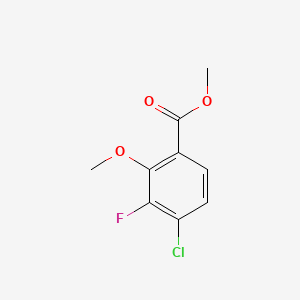
![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)
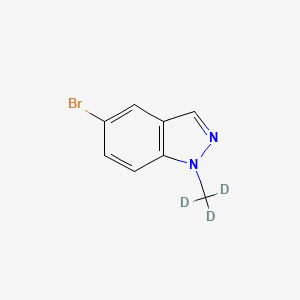
![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)
